5-(2-Furyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a synthetic organic compound that features a furan ring, a piperazine moiety, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the cyclohexane-1,3-dione core: This can be achieved through aldol condensation or Michael addition reactions.
Final coupling: The final step involves coupling the furan ring, piperazine moiety, and cyclohexane-1,3-dione core under specific reaction conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-2-({[2-(4-butanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- 5-(furan-2-yl)-2-({[2-(4-pentanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
Uniqueness
The uniqueness of 5-(furan-2-yl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H33N3O4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-[2-(4-hexanoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C23H33N3O4/c1-2-3-4-7-23(29)26-12-10-25(11-13-26)9-8-24-17-19-20(27)15-18(16-21(19)28)22-6-5-14-30-22/h5-6,14,17-18,27H,2-4,7-13,15-16H2,1H3 |
InChI Key |
VVOTVWPQPKEHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.